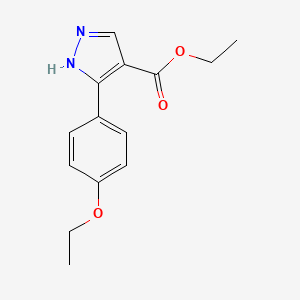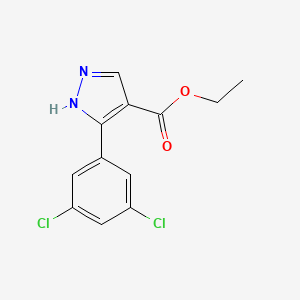
ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethoxyphenyl group at position 5 and an ethyl ester group at position 4 of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic or basic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. The choice of solvents, catalysts, and purification methods is crucial to ensure the scalability and cost-effectiveness of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms of the compound.
Substitution: The ethoxyphenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
Oxidation: Pyrazole-4-carboxylic acids and other oxidized derivatives.
Reduction: Hydrazine derivatives and other reduced forms.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the ethoxyphenyl group.
Aplicaciones Científicas De Investigación
Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group, leading to different electronic and steric properties.
Ethyl 5-(4-chlorophenyl)-1H-pyrazole-4-carboxylate: Contains a chlorine atom, which can significantly alter its reactivity and biological activity.
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity, stability, and interaction with biological targets.
Propiedades
IUPAC Name |
ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-18-11-7-5-10(6-8-11)13-12(9-15-16-13)14(17)19-4-2/h5-9H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQPLVHULQFGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C=NN2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B7890782.png)



![ethyl 5-[(2-nitrophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B7890807.png)
![ethyl 5-[(4-nitrophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B7890822.png)
![ethyl 5-[(2,6-dichlorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B7890824.png)
